molecular formula C23H22N6O B1193296 NCGC-959

NCGC-959

Cat. No.: B1193296
M. Wt: 398.47
InChI Key: WPCWPXCQWFGWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NCGC-959 is a chemically modified analog of the potent USP1-UAF1 inhibitor ML323, developed to explore structure-activity relationships (SAR) in DNA damage response pathways. USP1-UAF1, a deubiquitinating enzyme complex, plays a critical role in regulating genomic stability and is a target for cancer therapy due to its involvement in DNA repair mechanisms . ML323, the parent compound, inhibits USP1-UAF1 through a mixed inhibition mechanism, demonstrating high potency and reversibility in enzymatic assays .

This compound was synthesized by substituting the isopropyl group of ML323 with a more polar oxetane moiety (Supplementary Fig. 1c-f, ). However, this modification resulted in a complete loss of inhibitory activity, rendering this compound ineffective as a USP1-UAF1 inhibitor. Consequently, this compound has been utilized primarily as a negative control in biochemical and cellular studies to validate the specificity of ML323’s effects .

Properties

Molecular Formula

C23H22N6O

Molecular Weight

398.47

IUPAC Name

N-(4-(1H-1,2,3-triazol-1-yl)benzyl)-2-(2-(oxetan-3-yl)phenyl)-5-methylpyrimidin-4-amine

InChI

InChI=1S/C23H22N6O/c1-16-12-24-23(21-5-3-2-4-20(21)18-14-30-15-18)27-22(16)25-13-17-6-8-19(9-7-17)29-11-10-26-28-29/h2-12,18H,13-15H2,1H3,(H,24,25,27)

InChI Key

WPCWPXCQWFGWJG-UHFFFAOYSA-N

SMILES

CC1=CN=C(C2=CC=CC=C2C3COC3)N=C1NCC4=CC=C(N5N=NC=C5)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NCGC-959;  NCGC 959;  NCGC959

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of ML323 and this compound

Parameter ML323 This compound
Key Substituent Isopropyl group Oxetane group
Polarity Moderate (hydrophobic) High (polar)
USP1-UAF1 Inhibition Potent (IC50 in nM range)* Inactive
Mechanism Mixed inhibition, reversible No significant activity
Role in Studies Active inhibitor Negative control
  • Structural Impact: The isopropyl group in ML323 likely contributes to hydrophobic interactions with the USP1-UAF1 binding pocket, stabilizing inhibitor-enzyme complexes.
  • Functional Implications : ML323’s reversibility and potency make it a promising candidate for therapeutic development, while this compound’s inactivity underscores the necessity of specific substituents for maintaining inhibitory effects.

Broader Context Among USP1-UAF1 Inhibitors

  • Hydrophobic vs. Polar Groups : Bulky, hydrophobic substituents often enhance binding affinity in enzyme pockets, whereas polar groups may reduce permeability or disrupt critical interactions .
  • Negative Controls : Inactive analogs like this compound are essential for confirming target specificity, particularly in studies ruling off-target effects .

Research Findings and Discussion

Key Experimental Observations

  • Reversibility Assays : ML323’s inhibition of USP1-UAF1 was shown to be reversible via rapid dilution assays, with enzymatic activity recovering post-treatment. This property is critical for minimizing prolonged off-target effects in vivo .
  • Role of this compound: As a negative control, this compound validated that observed effects in ML323-treated samples (e.g., reduced DNA repair capacity) were due to USP1-UAF1 inhibition rather than nonspecific interactions .

Mechanistic Insights

The loss of activity in this compound highlights the importance of the isopropyl group in ML323’s mechanism. Potential explanations include:

Steric Hindrance : The oxetane group’s smaller size or altered geometry may prevent optimal binding.

Polarity Mismatch : Increased polarity could destabilize interactions within the hydrophobic binding pocket of USP1-UAF1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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NCGC-959
Reactant of Route 2
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